3-Chloro-2-fluorophenylhydrazine hydrochloride

Übersicht

Beschreibung

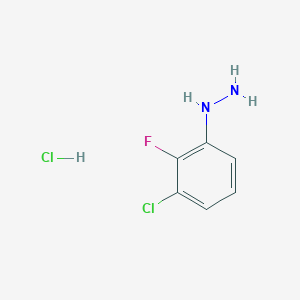

3-Chloro-2-fluorophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H7ClFN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is often used in various chemical reactions and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluorophenylhydrazine hydrochloride typically involves the reaction of 3-chloro-2-fluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-fluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include azo compounds, amines, and substituted phenylhydrazines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-2-fluorophenylhydrazine hydrochloride is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential in treating various diseases, including cancer and cystic fibrosis.

- Cystic Fibrosis Research : A study published in Nature highlighted the compound's role in enhancing the activity of the CFTR protein, which is crucial for chloride ion transport in epithelial cells. In experiments, it was shown to potentiate the function of mutant CFTR proteins, leading to improved chloride secretion in cell models .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to prepare various hydrazone derivatives and other nitrogen-containing heterocycles.

- Synthesis of Hydrazones : Researchers have reported that this compound can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in pharmaceuticals and agrochemicals .

Inhibitors Development

The compound has been investigated for its potential as an inhibitor in various biochemical pathways.

- Factor Xia Inhibitors : Patent literature indicates that derivatives of this compound are being explored as inhibitors of Factor Xia, which plays a role in blood coagulation pathways. This could have implications for developing anticoagulant therapies .

Case Study 1: Cystic Fibrosis Potentiation

In a controlled laboratory setting, researchers treated F508del-CFTR cells with varying concentrations of this compound alongside forskolin. The results indicated a significant increase in CFTR activity, comparable to known potentiators like VX-770. The compound was able to restore chloride ion transport effectively, demonstrating its potential therapeutic application .

Case Study 2: Synthesis of Hydrazones

A study focusing on organic synthesis utilized this compound to create a series of hydrazones. The reaction conditions were optimized for yield and purity, resulting in several novel compounds that showed promising biological activity against cancer cell lines .

| Compound | Activity Level | Reference |

|---|---|---|

| 3-Chloro-2-fluorophenylhydrazine HCl | High | |

| VX-770 | High | |

| Other Potentiators | Moderate |

Table 2: Synthesis Conditions for Hydrazones

Wirkmechanismus

The mechanism of action of 3-Chloro-2-fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Chlorophenylhydrazine hydrochloride

- 2-Fluorophenylhydrazine hydrochloride

- 4-Chloro-2-fluorophenylhydrazine hydrochloride

Comparison

Compared to similar compounds, 3-Chloro-2-fluorophenylhydrazine hydrochloride exhibits unique reactivity due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic processes .

Biologische Aktivität

3-Chloro-2-fluorophenylhydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₆H₇Cl₂FN₂

- Molecular Weight : 197.04 g/mol

- CAS Number : 517920-75-1

The biological activity of this compound is primarily linked to its role as a hydrazine derivative. Hydrazines are known to interact with various biological targets, including enzymes and receptors, influencing cellular pathways. The compound's structure allows it to participate in redox reactions and potentially act as a reactive nitrogen species.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the phenyl ring and the hydrazine moiety can significantly affect its potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Alters binding affinity to target proteins |

| Variation in halogen atoms | Influences metabolic stability and toxicity |

Anticancer Activity

Studies have shown that hydrazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds similar to this compound could inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

Research has indicated that certain hydrazine derivatives possess antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress pathways, although more research is needed to confirm these effects .

Case Studies

- Cystic Fibrosis Research : In a study focused on cystic fibrosis, related compounds were tested for their ability to enhance CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) function. Compounds structurally related to this compound demonstrated significant potentiation of CFTR activity, suggesting potential therapeutic applications for cystic fibrosis patients .

- Antitumor Screening : A screening of hydrazine derivatives identified several candidates with notable antitumor activity. This compound was highlighted for its ability to induce cell cycle arrest and apoptosis in cancer cell lines, making it a candidate for further development in oncology .

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity levels. It is classified under various hazard categories, including acute toxicity (oral) and skin irritation potential. Safety data sheets emphasize the need for careful handling due to its irritant properties .

Eigenschaften

IUPAC Name |

(3-chloro-2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-2-1-3-5(10-9)6(4)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYLYPMRIHFEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648649 | |

| Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517920-75-1 | |

| Record name | Hydrazine, (3-chloro-2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.